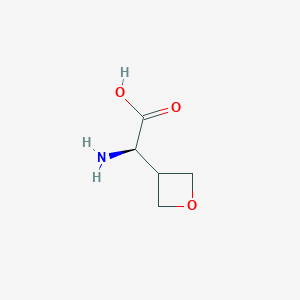
(R)-2-Amino-2-(oxetan-3-YL)acetic acid
Vue d'ensemble
Description
“®-2-Amino-2-(oxetan-3-YL)acetic acid” is a chemical compound with the molecular formula C5H8O3 . The oxetane ring in this compound serves as an isostere of the carbonyl moiety .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “®-2-Amino-2-(oxetan-3-YL)acetic acid” has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The (bio)-isosteric replacement of the carboxylic acid moiety of biologically active compounds is a common strategy in medicinal chemistry that is frequently employed to improve/modify the pharmacokinetic and/or pharmacodynamic properties of compounds of interest .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-2-(oxetan-3-YL)acetic acid” include a molecular weight of 116.12 . It’s also worth noting that the physicochemical properties of similar compounds have been evaluated in the literature .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of ®-2-Amino-2-(oxetan-3-yl)acetic acid, focusing on six unique fields:
Pharmaceutical Development
®-2-Amino-2-(oxetan-3-yl)acetic acid is being explored for its potential in developing new pharmaceutical compounds. Its unique structure, featuring an oxetane ring, can enhance the metabolic stability and bioavailability of drug candidates. This makes it a valuable building block in medicinal chemistry for creating more effective and longer-lasting medications .
Peptide Synthesis
This compound is used in the synthesis of peptides, particularly in the modification of peptide backbones to improve their stability and resistance to enzymatic degradation. By incorporating ®-2-Amino-2-(oxetan-3-yl)acetic acid into peptides, researchers can develop more robust therapeutic peptides that maintain their activity longer in biological systems .
Bioconjugation
In bioconjugation, ®-2-Amino-2-(oxetan-3-yl)acetic acid serves as a linker molecule that can connect biologically active molecules to various carriers, such as antibodies or nanoparticles. This application is crucial for targeted drug delivery systems, where the compound helps in attaching therapeutic agents to specific targets, enhancing the efficacy and reducing side effects .
Material Science
In material science, ®-2-Amino-2-(oxetan-3-yl)acetic acid is used to create novel polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical strength, thermal stability, and biocompatibility of materials, making it useful in developing advanced biomaterials for medical implants and tissue engineering.
These applications highlight the versatility and importance of ®-2-Amino-2-(oxetan-3-yl)acetic acid in various scientific research fields. If you need more detailed information on any specific application or additional fields, feel free to ask!
Mécanisme D'action
Safety and Hazards
The safety data sheet (SDS) for “®-2-Amino-2-(oxetan-3-YL)acetic acid” includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-2-(oxetan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBFQWTJJLVRW-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(oxetan-3-YL)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




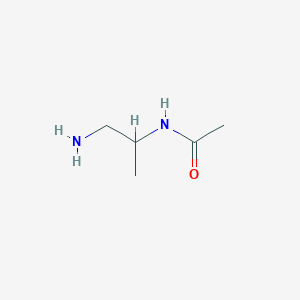
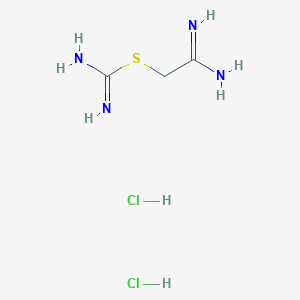


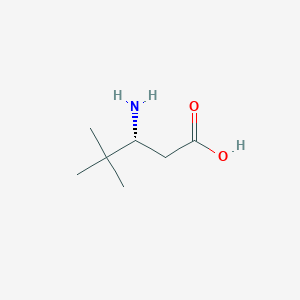



![2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B3041799.png)
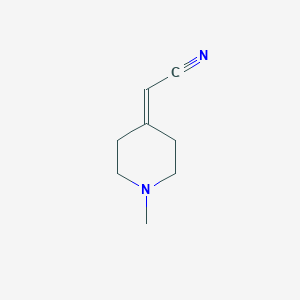
![4-[(Trifluoromethyl)thio]iodobenzene](/img/structure/B3041801.png)

![3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid](/img/structure/B3041803.png)